1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl-
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Overview
Description
1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- is a complex organic compound with a unique structure that combines a pyrazole ring with a benzodioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- typically involves multi-step organic reactionsReaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- can be compared with other similar compounds, such as:
1H-Pyrazole-1-ethanamine derivatives: These compounds share the pyrazole ring structure but differ in the substituents attached to the ring.
Benzodioxin derivatives: These compounds contain the benzodioxin moiety but may have different functional groups attached.
Other pyrazole-based compounds: These compounds have a pyrazole ring but may lack the benzodioxin moiety or have different substituents.
The uniqueness of 1H-Pyrazole-1-ethanamine, alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethyl- lies in its specific combination of structural features, which may confer distinct chemical and biological properties.
Properties
CAS No. |
956189-59-6 |
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Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C15H19N3O2/c1-10-7-11(2)18(17-10)9-13(16)12-3-4-14-15(8-12)20-6-5-19-14/h3-4,7-8,13H,5-6,9,16H2,1-2H3 |
InChI Key |
HRBYPYCZELLKBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C2=CC3=C(C=C2)OCCO3)N)C |
Origin of Product |
United States |
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